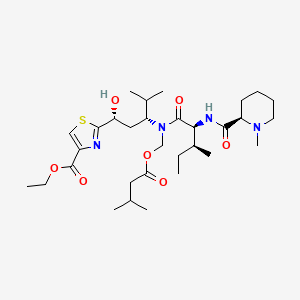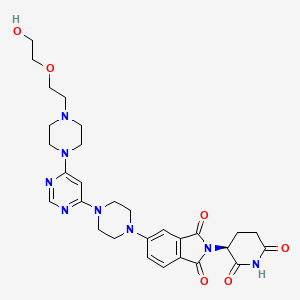
c-Met-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-23: is a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes such as cell proliferation, survival, motility, and morphogenesis. Aberrant activation of the c-Met receptor is associated with tumor growth and metastatic progression in cancer cells, making this compound a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the triazolo[4,3-b][1,2,4]triazine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-4-ylmethyl group: This step involves a nucleophilic substitution reaction.
Final functionalization: The phenol group is introduced through a coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: c-Met-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
c-Met-IN-23 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met receptor and its signaling pathways.
Biology: Helps in understanding the role of c-Met in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for treating cancers that involve aberrant c-Met activation.
Industry: Utilized in the development of new anticancer drugs and therapies.
Mechanism of Action
c-Met-IN-23 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and motility. The primary molecular targets include the c-Met receptor and its associated signaling molecules .
Comparison with Similar Compounds
Crizotinib: Another c-Met inhibitor used in cancer therapy.
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that also targets c-Met.
Onartuzumab: A monoclonal antibody that inhibits c-Met.
Uniqueness of c-Met-IN-23: this compound is unique due to its high potency and selectivity for the c-Met receptor. It has shown significant efficacy in preclinical studies, particularly in inhibiting the growth and metastasis of cancer cells. Additionally, this compound has been found to modulate multidrug resistance proteins, enhancing its therapeutic potential .
Properties
Molecular Formula |
C16H13N7O |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-[3-(pyridin-4-ylmethylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl]phenol |
InChI |
InChI=1S/C16H13N7O/c24-13-3-1-12(2-4-13)14-10-19-16-21-20-15(23(16)22-14)18-9-11-5-7-17-8-6-11/h1-8,10,24H,9H2,(H,18,20) |
InChI Key |
PEIIWFGIDIVOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3NCC4=CC=NC=C4)N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

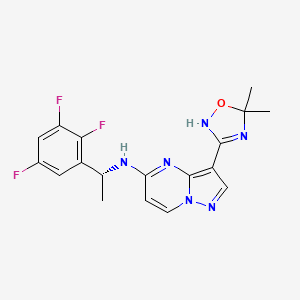
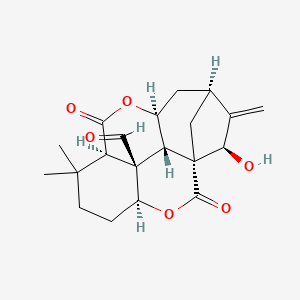

![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

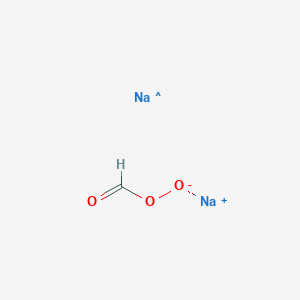
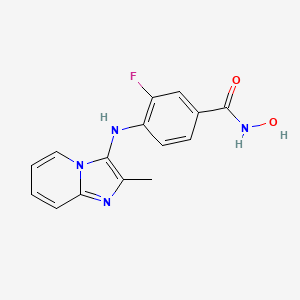
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)

